molecular formula C16H18N4O B12488201 1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12488201
M. Wt: 282.34 g/mol
InChI Key: UXHHIIFZUXGVMG-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a pyridin-2-ylmethyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzodiazole with pyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated benzodiazole structure.

Scientific Research Applications

1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target. Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylbenzodiazole: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    Pyridin-2-ylmethylamine: Does not contain the benzodiazole core, leading to distinct reactivity and applications.

    Benzodiazole derivatives: Various derivatives with different substituents can exhibit a wide range of activities.

Uniqueness

1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one is unique due to its specific combination of a benzodiazole core and a pyridin-2-ylmethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

1,3-dimethyl-5-[(pyridin-2-ylmethylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C16H18N4O/c1-19-14-7-6-12(9-15(14)20(2)16(19)21)10-17-11-13-5-3-4-8-18-13/h3-9,17H,10-11H2,1-2H3

InChI Key

UXHHIIFZUXGVMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)N(C1=O)C

Origin of Product

United States

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